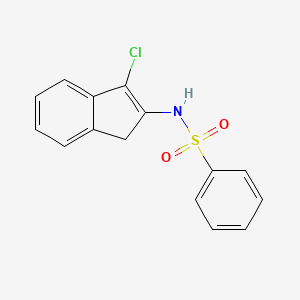
N-(3-Chloro-1H-inden-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-1H-inden-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an indene ring system substituted with a chlorine atom and a benzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-1H-inden-2-yl)benzenesulfonamide typically involves the reaction of 3-chloroindene with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-1H-inden-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the indene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The indene ring can be oxidized to form corresponding indanone derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted indene derivatives.
Oxidation Reactions: Formation of indanone derivatives.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
N-(3-Chloro-1H-inden-2-yl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and cellular uptake in cancer cell lines.
Industrial Applications: It is used in the synthesis of other bioactive compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Chloro-1H-inden-2-yl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in hypoxic tumor cells and plays a role in maintaining the pH balance within the tumor microenvironment. By inhibiting CA IX, the compound disrupts the pH regulation, leading to apoptosis (programmed cell death) in cancer cells . The molecular targets include the active site of CA IX, where the compound binds and inhibits its enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Bromo-1H-inden-2-yl)benzenesulfonamide
- N-(3-Fluoro-1H-inden-2-yl)benzenesulfonamide
- N-(3-Methyl-1H-inden-2-yl)benzenesulfonamide
Uniqueness
N-(3-Chloro-1H-inden-2-yl)benzenesulfonamide is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity compared to other halogen-substituted derivatives. The chlorine atom also contributes to the compound’s ability to inhibit carbonic anhydrase IX selectively, making it a valuable scaffold in medicinal chemistry .
Properties
CAS No. |
88576-70-9 |
|---|---|
Molecular Formula |
C15H12ClNO2S |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
N-(3-chloro-1H-inden-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H12ClNO2S/c16-15-13-9-5-4-6-11(13)10-14(15)17-20(18,19)12-7-2-1-3-8-12/h1-9,17H,10H2 |
InChI Key |
NCCTXMPDFCVUCD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=C1NS(=O)(=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


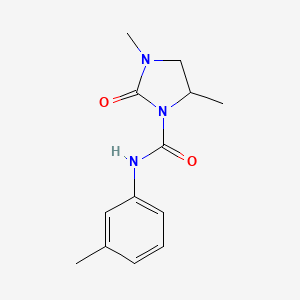
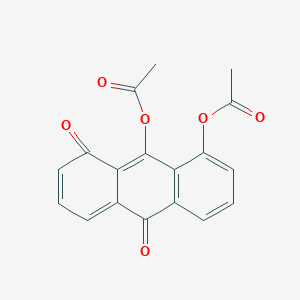

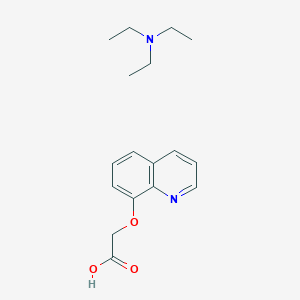
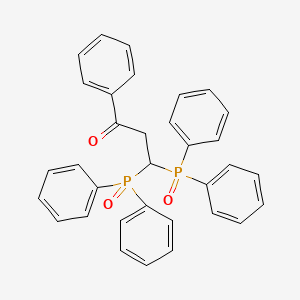

![(Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide](/img/structure/B14397607.png)
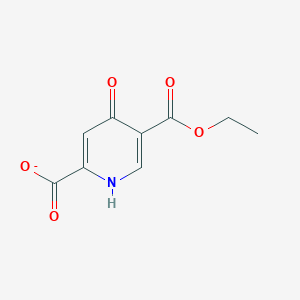
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397624.png)

![5-Methyl-2-azabicyclo[3.2.2]non-1-ene](/img/structure/B14397633.png)


amino}prop-2-enal](/img/structure/B14397646.png)
